molecular formula C15H17N3O2S B1201876 Pumosetrag CAS No. 153062-94-3

Pumosetrag

カタログ番号 B1201876
CAS番号: 153062-94-3
分子量: 303.4 g/mol
InChIキー: AFUWQWYPPZFWCO-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.

科学的研究の応用

1. Treatment of Gastrointestinal Disorders

Pumosetrag, identified as MKC-733 or DDP-733, has been studied for its potential in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) with constipation and nocturnal gastroesophageal reflux disease (GERD). Dynogen Pharmaceuticals Inc., under license from Mitsubishi Pharma Corp, developed this orally available gastroprokinetic agent, which acts as a locally acting 5-HT3 partial agonist. Clinical trials have indicated its effectiveness in these conditions. A phase II trial for IBS with constipation showed positive results, and further trials were planned (Evangelista, 2007).

2. Impact on Gastroesophageal Reflux Disease

Another study focused on the impact of pumosetrag on gastroesophageal reflux disease (GERD). It was observed that pumosetrag significantly reduced acid reflux events in patients with GERD after a standard refluxogenic meal. This effect was attributed to pumosetrag's role as a selective partial 5HT3 receptor agonist, influencing lower esophageal sphincter pressure (LESP) and transient LES relaxations, which are major causes of GERD (Choung et al., 2014).

特性

CAS番号

153062-94-3

製品名

Pumosetrag

分子式

C15H17N3O2S

分子量

303.4 g/mol

IUPAC名

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1

InChIキー

AFUWQWYPPZFWCO-LBPRGKRZSA-N

異性体SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

正規SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

その他のCAS番号

1055328-70-5
153062-94-3

同義語

(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pumosetrag
Reactant of Route 2
Reactant of Route 2
Pumosetrag
Reactant of Route 3
Reactant of Route 3
Pumosetrag
Reactant of Route 4
Pumosetrag
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pumosetrag
Reactant of Route 6
Reactant of Route 6
Pumosetrag

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。